molecular formula C15H17NO3 B11114138 6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B11114138
M. Wt: 259.30 g/mol
InChI Key: NMSVJPDGNNFGNW-UHFFFAOYSA-N
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Description

6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C15H19NO3. This compound is characterized by a cyclohexene ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-methylphenyl moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.

    Formation of Carbamoyl Group: The carboxylic acid group is reacted with 4-methylphenyl isocyanate under controlled conditions to form the carbamoyl group.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-100°C. Solvents like dichloromethane or toluene are commonly used.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A precursor in the synthesis of 6-[(4-Methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid.

    4-Methylphenyl isocyanate: Used in the formation of the carbamoyl group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexene ring with a carbamoyl group attached to a 4-methylphenyl moiety makes it a valuable compound in various applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H17NO3/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-3,6-9,12-13H,4-5H2,1H3,(H,16,17)(H,18,19)

InChI Key

NMSVJPDGNNFGNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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